molecular formula C7H3Cl2NO4 B178437 3,4-Dichloro-5-nitrobenzoic acid CAS No. 13300-63-5

3,4-Dichloro-5-nitrobenzoic acid

Cat. No.: B178437
CAS No.: 13300-63-5
M. Wt: 236.01 g/mol
InChI Key: QKFNYXRBTKWJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-nitrobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitrobenzoic acid typically involves the nitration of 3,4-dichlorobenzoic acid. The process begins with the chlorination of benzoic acid to introduce chlorine atoms at the 3 and 4 positions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5 position .

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high temperatures and controlled addition of reagents to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichloro-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-nitrobenzoic acid
  • 2,4-Dichloro-3,5-dinitrobenzoic acid
  • 4-Chloro-3,5-dinitrobenzoic acid

Comparison: 3,4-Dichloro-5-nitrobenzoic acid is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3,4-dichloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFNYXRBTKWJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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